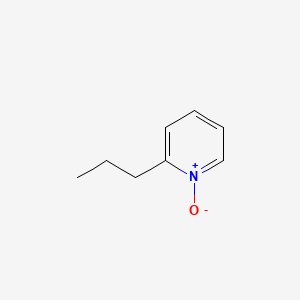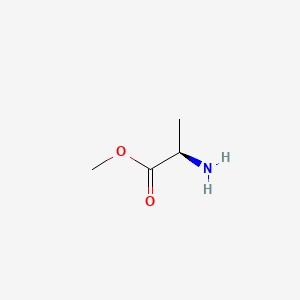
三乙基砷
描述
Triethylarsine is an organoarsenic compound with the chemical formula C6H15As. It is a colorless liquid with a garlic-like odor, commonly used in organic synthesis and coordination chemistry. Triethylarsine is known for its ability to form complexes with various metals, making it a valuable reagent in the field of inorganic chemistry .
科学研究应用
Triethylarsine has numerous applications in scientific research. In chemistry, it is used as a ligand in the formation of metal complexes, which are studied for their catalytic properties and electronic structures . In biology, triethylarsine derivatives are investigated for their potential use in medicinal chemistry, particularly in the development of anticancer agents . The compound is also used in the semiconductor industry for the deposition of thin films and in the synthesis of organometallic compounds .
作用机制
Mode of Action
Organoarsenic compounds are known to interact with biological molecules, potentially altering their function or structure
Action Environment
The action, efficacy, and stability of triethylarsine can be influenced by various environmental factors These may include the presence of other chemicals, temperature, pH, and the specific biological environment in which the compound is present
准备方法
Triethylarsine can be synthesized through several methods. One common synthetic route involves the reaction of arsenic trichloride with ethylmagnesium bromide, followed by hydrolysis. The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods often involve the use of arsine gas and ethyl halides under controlled conditions to ensure safety and efficiency .
化学反应分析
Triethylarsine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to triethylarsine oxide using oxidizing agents such as hydrogen peroxide or nitric acid. Reduction reactions often involve the use of reducing agents like lithium aluminum hydride. Substitution reactions can occur with halogens or other electrophiles, leading to the formation of different organoarsenic compounds . Major products formed from these reactions include triethylarsine oxide, diethylarsine, and ethylarsine .
相似化合物的比较
Triethylarsine is similar to other organoarsenic compounds such as trimethylarsine and triphenylarsine. it is unique in its ability to form more stable complexes with certain metals due to the steric and electronic effects of the ethyl groups. Trimethylarsine, for example, has smaller methyl groups, which can lead to less stable complexes. Triphenylarsine, on the other hand, has larger phenyl groups, which can cause steric hindrance and affect the reactivity of the metal center .
属性
IUPAC Name |
triethylarsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15As/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVNWQJKWKSDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[As](CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15As | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210702 | |
| Record name | Arsine triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-75-4 | |
| Record name | Triethylarsine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylarsine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsine triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethylarsine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLARSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M992L6PA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Triethylarsine has the molecular formula (C2H5)3As and a molecular weight of 162.11 g/mol.
A: Several spectroscopic techniques have been used to characterize triethylarsine, including infrared (IR) spectroscopy [], Raman spectroscopy [], electron spin resonance (ESR) spectroscopy [, ], and nuclear magnetic resonance (NMR) spectroscopy [, ]. These techniques provide information about the molecule's structure, bonding, and electronic environment.
A: Triethylarsine decomposes at temperatures above 700°C via a radical process []. Studies on its pyrolysis using surface photo-absorption (SPA) have revealed high activation energies for this decomposition, similar to other trialkylarsines like trimethylarsine [, ].
A: Triethylarsine has been investigated as a precursor for the epitaxial growth of gallium arsenide (GaAs) thin films using techniques like metalorganic chemical vapor deposition (MOCVD) [, , , ] and metalorganic molecular beam epitaxy (MOMBE) [, ].
A: Yes, triethylarsine can lead to significant carbon contamination in GaAs films during growth []. Combining it with arsine (AsH3) or ammonia (NH3) during deposition can mitigate this issue [].
A: While specific computational studies solely focused on triethylarsine might be limited within the provided papers, researchers have utilized 31P NMR spectroscopy to investigate solid-state structures of related copper and silver complexes containing triphenylphosphine []. This approach can offer insights into the structural properties of such compounds.
A: The presence of three ethyl groups in triethylarsine significantly influences its decomposition pathway and temperature compared to arsenic hydrides like arsine (AsH3) [, ]. The absence of a hydrogen-arsenic bond in triethylarsine results in higher activation energies for its pyrolysis on GaAs surfaces [, ].
A: While triethylarsine has been considered as a potential liquid arsenic source for semiconductor fabrication [], safety concerns arise due to its toxicity upon inhalation []. Researchers are exploring less hazardous alternatives like tertiarybutylarsine, diethylarsine, and dimethylarsine [] to address these safety concerns.
A: Researchers employ a combination of techniques like gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) [, ], electron ionization mass spectrometry (EI-MS) [], and time-of-flight mass spectrometry (TOF-MS) [] to identify and quantify volatile arsenic species, including triethylarsine.
A: Cryotrapping (CT) proves crucial for enhancing the sensitivity and precision in detecting volatile arsenic species []. Optimized CT parameters, such as employing silanized glass beads as packing material, using a high trapping flow rate, applying a suitable heating rate, and utilizing liquid argon as a coolant, significantly improve the recovery and analysis of these compounds [].
A: Analyzing volatile arsenic compounds with intricate structures, such as triethylarsine, using CT-CF techniques is more appropriate for qualitative than quantitative purposes []. This limitation arises from the inherent instability of these compounds, making precise quantification challenging [].
A: Tertiary butylarsine (tBAs), diethylarsine (DEAsH), and arsine (AsH3) are being explored as alternative arsenic precursors for GaAs growth due to their lower decomposition activation energies compared to trialkylarsines like triethylarsine [, ].
A: Triethylarsine holds historical importance as one of the early organoarsenic compounds synthesized and studied. Its preparation, along with triethylstibine, using diethylzinc and arsenic trichloride represented a significant advancement in organometallic chemistry during its early stages [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(benzyloxy)carbonyl]glycylglycylnorvaline](/img/structure/B1607158.png)








![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide](/img/structure/B1607172.png)

![2-[Hydroxy(diphenyl)methyl]butanenitrile](/img/structure/B1607176.png)


